4-nitro-N-(2,2,2-trifluoroethyl)benzamide
Overview
Description
4-nitro-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound with the molecular formula C9H7F3N2O3 . It contains a total of 24 bonds, including 17 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), and 1 nitro group .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered aromatic ring, a secondary aromatic amide, and a nitro group . The average mass of the molecule is 248.159 Da .Scientific Research Applications
Molecular Electronics
In the study of molecular electronics, compounds containing nitroamine redox centers, similar in functionality to 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, have been used in self-assembled monolayers to create electronic devices exhibiting negative differential resistance with significant on-off ratios. This demonstrates the potential of such compounds in the development of advanced electronic components (Chen et al., 1999).
Polymer Science
Poly(arylene ether amide)s incorporating trifluoromethyl groups, analogous to the functional groups in this compound, have been synthesized via nucleophilic nitro displacement reactions. These polymers exhibit high molecular weights and glass transition temperatures, indicating their utility in high-performance materials (Hyojung Lee & S. Kim, 2002).
Organic Synthesis and Catalysis
Research in organic synthesis has explored the utility of nitro and trifluoromethyl groups in facilitating reactions such as the amination of nitrobenzenes, highlighting potential methodologies for functionalizing compounds like this compound. Direct amination processes enable the creation of anilines, which are valuable intermediates in pharmaceutical and agrochemical synthesis (Tereza Pastýříková et al., 2012).
Environmental and Corrosion Studies
Studies on N-phenyl-benzamide derivatives, sharing structural motifs with this compound, have demonstrated their role in corrosion inhibition. This suggests potential applications of this compound and its derivatives in protecting metals against corrosion, particularly in acidic environments (Ankush Mishra et al., 2018).
Chemosensors
Benzimidazole derivatives, while not directly related, illustrate the broader utility of nitro-containing compounds as chemosensors for detecting nitroaromatic explosives. This highlights a potential application area for this compound in the development of sensitive detection systems for hazardous materials (Jin-Feng Xiong et al., 2014).
Safety and Hazards
The safety data sheet for a similar compound, 2-Nitro-4-trifluoromethylbenzamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Properties
IUPAC Name |
4-nitro-N-(2,2,2-trifluoroethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O3/c10-9(11,12)5-13-8(15)6-1-3-7(4-2-6)14(16)17/h1-4H,5H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOQWKNOCVOCDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450165 | |
Record name | 4-nitro-N-(2,2,2-trifluoroethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365425-94-1 | |
Record name | 4-nitro-N-(2,2,2-trifluoroethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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